2-(1H-1,2,4-Triazol-3-YL)pyridine
Overview
Description
2-(1H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as a versatile building block for the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines . Another method includes metal-free synthesis through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton . Additionally, iodine(III)-mediated oxidative cyclization has been used to synthesize 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been extensively studied. Crystallographic analysis has revealed trends in intermolecular contact patterns and packing arrangements, which are influenced by the presence of various substituents. These structures often exhibit consistent intermolecular contacts and packing arrangements, which are crucial for understanding their crystallization behavior . The molecular structure is also important for the self-assembly behavior of these compounds, as seen in the formation of luminescent metallogels with lanthanide ions .
Chemical Reactions Analysis
Triazolopyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, they have been used to form complexes with palladium(II), platinum(II), rhenium(I), and ruthenium(II), which exhibit diverse electrochemical and photophysical properties . The ligand exchange studies and DFT calculations suggest that the stability of these metal complexes varies depending on the isomeric form of the triazolopyridine ligands . Moreover, these compounds can self-assemble into larger architectures when exposed to cations with octahedral geometrical preference, leading to applications in magnetism and self-selection .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the absorption spectra and photophysical properties of metal complexes can be affected by the conjugation between the substituent group and the triazolyl unit . The melting points and packing efficiency of these compounds can also be correlated with their supramolecular structural features, which are important for stabilizing the crystal structures . Additionally, the biological activities of these compounds, such as their antiproliferative, antiinflammatory, antibacterial, and antifungal properties, are significant for their potential therapeutic applications .
Scientific Research Applications
1. Synthesis and Biological Activities
2-(1H-1,2,4-Triazol-3-YL)pyridine and its derivatives have been synthesized and evaluated for various biological activities. For example, derivatives containing the pyridine moiety have shown potential as antifungal agents and in plant growth regulation (Liu et al., 2007).
2. Photoluminescent Properties
This compound has been used to develop new complexes with elements like Y(III), Sm(III), Eu(III), Gd(III), and Tb(III), showcasing notable photoluminescent properties. These properties make them suitable for applications in optical devices and as photonic conversion media (Stan et al., 2015).
3. Antifungal Activities
Several studies have focused on the antifungal capabilities of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives. For instance, compounds containing oxime ether and phenoxy pyridine moiety have exhibited moderate to high fungicidal activities (Bai et al., 2020).
4. Chemical Stability and Physical Properties
The chemical and physical properties of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives have been studied, including their stability, electrochemical, and photophysical properties. For example, ligand exchange studies and density functional theory (DFT) calculations have been utilized to assess the stability of metal complexes formed with this compound (Lo et al., 2015).
5. Luminescence in Solid State
The structural investigation and luminescent properties of zinc complexes based on 1,2,4-triazoles, including derivatives of 2-(1H-1,2,4-Triazol-3-YL)pyridine, have shown strong green-blue luminescence in the solid state, indicating potential applications in luminescent materials (Gusev et al., 2011).
6. Selective Extraction Properties
This compound and its derivatives have been investigated for their selective extraction properties. For instance, derivatives have been used to extract Am(III) over Eu(III) from acidic solutions, demonstrating notable efficiency and selectivity (Kolarik et al., 1999).
Future Directions
The future directions for “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives could involve further exploration of their anticancer properties . Additionally, the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is related to “2-(1H-1,2,4-Triazol-3-YL)pyridine”, has been studied for various applications, including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMLJDLTWMGZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447550 | |
Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-3-YL)pyridine | |
CAS RN |
23195-62-2 | |
Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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